7-(2-chlorobenzyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(2-chlorobenzyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with significant interest in various scientific fields. This compound features a purine core, which is a fundamental structure in many biologically active molecules, including nucleotides and certain alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorobenzyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: This can be achieved through cyclization reactions involving appropriate amines and formamide derivatives.
Introduction of the Chlorobenzyl Group: This step often involves nucleophilic substitution reactions where a chlorobenzyl halide reacts with the purine core.
Attachment of the Morpholine Derivative: This is typically done through alkylation reactions using a morpholine derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chlorobenzyl group, potentially converting it to a benzyl group.
Substitution: The purine core can undergo various substitution reactions, particularly at the 2 and 6 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents, nucleophiles, and bases are commonly used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the morpholine ring would yield N-oxides, while reduction of the chlorobenzyl group would yield benzyl derivatives.
Scientific Research Applications
7-(2-chlorobenzyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s purine core makes it a candidate for studies on nucleotide analogs and enzyme inhibitors.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets, primarily enzymes and receptors associated with purine metabolism. The chlorobenzyl and morpholine groups can enhance binding affinity and specificity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: Used in respiratory diseases for its bronchodilator effects.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer.
Uniqueness
What sets 7-(2-chlorobenzyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorobenzyl group, in particular, can enhance its interaction with certain biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H26ClN5O3 |
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Molecular Weight |
431.9 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H26ClN5O3/c1-13-9-26(10-14(2)30-13)12-17-23-19-18(20(28)25(4)21(29)24(19)3)27(17)11-15-7-5-6-8-16(15)22/h5-8,13-14H,9-12H2,1-4H3 |
InChI Key |
KKAINDYLNWPYSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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